Mps1-IN-2 Exhibits 2.5-Fold Higher Mps1 Inhibitory Potency (IC50) Compared to Mps1-IN-1
Mps1-IN-2 demonstrates an IC50 of 145 nM against Mps1 kinase, which is 2.5-fold more potent than Mps1-IN-1 (IC50 = 367 nM) when assayed under identical conditions (1 µM ATP) [1].
| Evidence Dimension | Mps1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 145 nM |
| Comparator Or Baseline | Mps1-IN-1: 367 nM |
| Quantified Difference | 2.5-fold lower IC50 (higher potency) |
| Conditions | In vitro kinase assay, 1 µM ATP, apparent Km for ATP <1 µM |
Why This Matters
Higher potency allows for lower working concentrations, potentially reducing off-target effects and conserving compound usage in screening campaigns.
- [1] Kwiatkowski N, et al. Nat Chem Biol. 2010 May;6(5):359-68. doi: 10.1038/nchembio.345. PMID: 20383151. View Source
